![molecular formula C22H24N4O2 B2364473 6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310143-49-6](/img/structure/B2364473.png)
6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one
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Description
Indole is a significant heterocyclic system in natural products and drugs . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of indole derivatives has created interest among researchers due to their various biological activities . Similarly, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . For piperidines, recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Pharmacological Activity
6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one and its analogs exhibit diverse pharmacological properties. One such analog, R,S-4a, showed potent histamine H3 receptor antagonism and demonstrated wake-promoting activity as well as enhanced short-term memory in a rat model (Hudkins et al., 2014).
Synthesis and Chemical Properties
Efforts toward synthesizing related compounds, such as 6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one, have been reported, highlighting the challenges and outcomes of these synthetic processes (Asif et al., 2011). Furthermore, research on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity includes compounds with structural similarities, indicating their potential in oncological research (Kumar et al., 2013).
Structural and Electronic Properties
Studies on the crystal structures of related anticonvulsant compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, reveal insights into their structural and electronic properties, which could be relevant for understanding the behavior of 6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one (Georges et al., 1989).
Antihistaminic and Anti-inflammatory Activities
Related compounds, such as imidazo[1, 2-b]pyridazines, have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, suggesting potential anti-inflammatory applications (Gyoten et al., 2003).
properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-8-7-19(16-5-6-16)23-26(21)18-10-13-24(14-11-18)22(28)15-25-12-9-17-3-1-2-4-20(17)25/h1-4,7-9,12,16,18H,5-6,10-11,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJDVHIUIKTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one |
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